molecular formula C4H8ClNOS B7798597 Homocysteine thiolactone hydrochloride CAS No. 3622-59-1

Homocysteine thiolactone hydrochloride

Cat. No.: B7798597
CAS No.: 3622-59-1
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-UHFFFAOYSA-N
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Description

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a cyclic amino acid derivative with the molecular formula C₄H₇NOS·HCl and a molecular weight of 153.63 g/mol . It is structurally characterized by a thiolactone ring, which enhances its reactivity compared to linear homocysteine derivatives. This compound is widely used in biochemical and pharmacological research, particularly in studies on oxidative stress, cardiovascular dysfunction, and protein post-translational modifications such as N-homocysteinylation and carbamoylation . DL-Hcy TLHC is also employed as an intermediate in synthesizing pharmaceuticals like Erdosteine, a mucolytic agent .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
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Record name Homocysteine thiolactone hydrochloride, DL-
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Record name DL-homocysteine thiolactone hydrochloride
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Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
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Preparation Methods

Demethylation of DL-Methionine

The foundational approach for synthesizing DL-HCT involves demethylating DL-methionine using sodium in liquid ammonia. This method, detailed in patent literature, initiates with the reaction of DL-methionine with sodium in a liquid ammonia medium at temperatures maintained between -40°C and -30°C. The process generates disodium DL-homocysteine alongside sodium methoxide and sodium amide as byproducts. Subsequent treatment with deionized water at 25–30°C under nitrogen atmosphere dissolves the solids, releasing ammonia gas, which is distilled off to maintain a neutral pH.

Cyclization and Hydrochloric Acid Treatment

The clear aqueous solution from demethylation undergoes cyclization by refluxing with concentrated hydrochloric acid. This step facilitates the formation of DL-HCT while generating sodium chloride as a byproduct. A critical innovation in this phase is the use of azeotropic distillation with aromatic hydrocarbons (e.g., toluene) at 100–110°C to remove excess water and HCl, achieving a residual water content of 50–70%. This dehydration step ensures the stability of the thiolactone ring, which is prone to hydrolysis under aqueous conditions.

Continuous Flow Synthesis Utilizing Microchannel Reactors

Microchannel Reactor Design

A modern continuous production method employs liquid-liquid phase microchannel reactors to enhance reaction efficiency and scalability. DL-Methionine is reacted with 15–18 M sulfuric acid in these reactors, generating DL-homocystine as an intermediate. The microchannel architecture ensures rapid heat transfer and mixing, reducing side reactions and improving yield compared to batch processes.

Electrolytic Reduction in Plate-and-Frame Cells

The intermediate DL-homocystine is subsequently reduced electrolytically in a hydrochloric acid medium using a plate-and-frame electrolytic cell. Operating at 20–30°C with a current density of 10–50 mA/cm², this step converts DL-homocystine to DL-homocysteine hydrochloride. The continuous flow system circulates the catholyte through the reactor until completion, achieving near-quantitative conversion rates. Final dehydration and cyclization in a second microchannel reactor yield DL-HCT with purity meeting pharmaceutical standards.

Phase Transfer Catalysis for Enhanced Purification

Sodium Chloride Removal Challenges

A persistent issue in DL-HCT synthesis is the removal of sodium chloride, which co-precipitates during cyclization. Traditional methods, such as recrystallization, often fail to reduce NaCl content below 5%, compromising product purity.

Tetrabutylammonium Bromide (TBAB) Application

Metallic Sodium Reduction in Acidic Media

One-Step Synthesis from DL-Methionine

An alternative method avoids liquid ammonia by using metallic sodium directly in hydrochloric acid. DL-Methionine is reduced in a single step under acidic conditions, bypassing the need for intermediate isolation. This approach eliminates the generation of zinc or tin salts associated with traditional redox methods, reducing wastewater toxicity by 40–60%.

Environmental and Operational Advantages

The reaction occurs at ambient pressure and 25–40°C, minimizing energy consumption. Furthermore, the absence of gaseous byproducts like hydrogen enhances operational safety. However, yields remain unspecified in patent literature, necessitating further academic validation.

Environmental and Industrial Considerations

Waste Reduction Strategies

The continuous flow method reduces solvent consumption by 30% through solvent recycling in microchannel reactors. Similarly, TBAB-assisted purification decreases NaCl waste generation by 50%, aligning with green chemistry principles.

Scalability Challenges

While batch processes like sodium demethylation are well-established, their reliance on liquid ammonia complicates large-scale implementation. Conversely, continuous flow systems require significant upfront investment but offer superior throughput for industrial production .

Chemical Reactions Analysis

Electrolytic Reduction of DL-Methionine

This method involves a continuous process using a microchannel reactor and electrolytic cell. The key steps include:

  • Oxidation of DL-Methionine : DL-Methionine reacts with sulfuric acid (15–18 mol/L) in a liquid-phase microchannel reactor to form DL-homocystine .

  • Reduction in Electrolytic Cell : The resulting DL-homocystine is reduced at the cathode using 3M hydrochloric acid, graphite electrodes, and controlled parameters (temperature: 50°C, flow rate: 55 mL/min, current density: 45 mA/cm²) .

  • Purification : The catholyte undergoes impurity removal, dehydration, and condensation to yield the final product .

Key Parameters :

ParameterValue
HCl concentration3M
Reaction temperature50°C
Current density45 mA/cm²

Metallic Sodium Reduction

This method employs a reductive cleavage approach:

  • Reduction Reaction : DL-Methionine reacts with metallic sodium in liquefied ammonia at cryogenic temperatures (-20°C to -80°C) .

  • Quenching and Purification : Excess sodium is quenched with ammonium chloride, followed by ion-exchange chromatography and acidification to yield the product .

Key Parameters :

ParameterValue
Molar ratio (DL-methionine:sodium)1:8
Reaction temperature-70°C
Reaction time17 hours

Enantiomer Resolution

Chiral resolution is achieved using (R)-mandelic acid to separate enantiomers of DL-homocysteine thiolactone hydrochloride. The process involves:

  • Formation of Diastereomeric Salts : Triethylamine hydrochloride is removed, and (R)-mandelic acid is added to form diastereomeric salts .

  • Acidification and Recrystallization : The mixture is acidified with concentrated HCl, filtered, and dried to yield enantiomer-enriched product .

Yield and Purity :

ParameterValue
Yield59%
Enantiomeric excess (ee)97.9%

Thiolactone Ring Cleavage

Under basic conditions (5M NaOH), the thiolactone ring undergoes cleavage to form homocysteine, which can then undergo further alkylation . For example:

  • Alkylation with Allyl Bromide : Cleaved homocysteine reacts with allyl bromide in the presence of sodium bicarbonate to form allyl-homocysteine derivatives .

Protein Modification

DL-Homocysteine thiolactone reacts with lysine residues in proteins (e.g., cytochrome c) via N-homocysteinylation, altering redox activity and structural stability . This reaction is mediated by homocysteine thiolactone, which modifies lysine side chains, reducing the heme ligand’s oxidation state .

Prebiotic and Biochemical Relevance

In prebiotic chemistry, homocysteine thiolactone forms under acidic conditions through cyclization of homocysteine, which can then participate in peptide synthesis . Its stability and reactivity make it a candidate for early biochemical pathways .

Biological Impact

While not directly a chemical reaction, DL-homocysteine thiolactone hydrochloride’s biological effects are rooted in its chemical interactions. For example, it reduces cardiac contractility (dp/dtmax) and coronary flow (CF) in isolated rat hearts, with effects modulated by gasotransmitters like hydrogen sulfide (via DL-PAG) .

Scientific Research Applications

Medicinal Applications

1.1 Role in Cardiovascular Health
DL-Hcy TLHC has been studied for its effects on cardiac contractility and vascular function. Research indicates that it can influence cardiac performance by altering coronary flow and oxidative stress markers. In isolated rat heart studies, administration of DL-Hcy TLHC led to decreased cardiac contractility and coronary flow, suggesting potential implications for cardiovascular diseases associated with elevated homocysteine levels .

1.2 Therapeutic Potential
DL-Hcy TLHC is also explored for its role in treating bronchial diseases. It serves as a precursor in the synthesis of various therapeutic agents, including erdosteine, which is utilized for its mucolytic properties . The compound's ability to modulate physiological responses makes it a candidate for further drug development.

Biochemical Research Applications

2.1 Oxidative Stress Studies
The compound is instrumental in studying oxidative stress mechanisms in biological systems. In experiments involving specific inhibitors of gasotransmitters, DL-Hcy TLHC was shown to interact with various pathways that regulate oxidative stress, providing insights into its biochemical behavior and potential therapeutic targets .

2.2 Synthesis of Other Compounds
DL-Hcy TLHC is used in the synthesis of other sulfur-containing amino acids and derivatives, such as DL-buthionine and poly[α,β-(N-2-aminoethyl-dl-homocysteine)] for biochemical applications . Its utility in synthesizing these compounds highlights its importance in organic chemistry and biochemistry.

Production Methods

The production of DL-Hcy TLHC has evolved with advancements in chemical engineering. A notable continuous production process involves using a microchannel reactor combined with electrolytic synthesis methods, which enhances yield and purity while minimizing environmental impact . This method utilizes non-toxic materials, addressing safety concerns associated with traditional synthesis routes.

Solubility Studies

Understanding the solubility behavior of DL-Hcy TLHC is crucial for its application in pharmaceuticals. Recent studies have examined its solubility in various solvent systems, providing essential data for formulation development . The solubility characteristics directly affect its bioavailability and efficacy as a therapeutic agent.

Case Studies

5.1 Cardiac Function Analysis
A study assessing the impact of DL-Hcy TLHC on isolated rat hearts demonstrated significant changes in cardiac parameters such as dp/dt max (a measure of contractility) and coronary flow (CF). The results indicated that the compound could modulate heart function under different experimental conditions, emphasizing its relevance in cardiovascular research .

5.2 Interaction with Gasotransmitter Inhibitors
In another investigation, DL-Hcy TLHC's effects were evaluated alongside inhibitors like L-NAME, revealing complex interactions that influenced both oxidative stress markers and cardiac performance metrics. These findings underscore the compound's multifaceted role in cardiovascular physiology .

Data Summary Table

Application AreaKey FindingsReferences
Cardiovascular HealthDecreased cardiac contractility; altered coronary flow
Therapeutic PotentialPrecursor for erdosteine; potential treatment for bronchial diseases
Biochemical ResearchInfluences oxidative stress; used in synthesis of other compounds
Production MethodsContinuous production via microchannel reactors; improved yield
Solubility StudiesSolubility behavior analyzed in various solvent systems

Mechanism of Action

The mechanism of action of DL-Homocysteine thiolactone hydrochloride involves its interaction with proteins. It reacts with the side chain of lysine residues in proteins, leading to the formation of N-homocysteinylated proteins. This modification can cause protein misfolding, aggregation, and loss of function, contributing to various diseases . Additionally, it is believed to function as an inhibitor of the enzyme cystathionine β-synthase, which is responsible for homocysteine synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

DL-Hcy TLHC is frequently compared to DL-Homocysteine (DL-Hcy) and other thiolactone derivatives. Below is a detailed analysis of their biochemical, structural, and functional differences.

Biochemical Effects

Parameter DL-Hcy TLHC DL-Hcy Other Thiolactones (e.g., L-Hcy TLHC)
Lipid Profile ↑ Total cholesterol, HDL, and LDL levels No significant effect Limited data; stereochemical variants may differ
Oxidative Stress Markers ↓ Malondialdehyde (MDA); ↑ SOD, CAT, GPx (higher than DL-Hcy) ↓ MDA; moderate ↑ SOD, CAT, GPx Varies by structure; L-form may have distinct activity
AChE Inhibition Strong inhibition in cardiac tissue (IC₅₀ ~50% lower than DL-Hcy) Moderate inhibition Stereochemistry-dependent (e.g., L-form in quorum sensing)
Protein Modifications Induces N-homocysteinylation and carbamoylation Minimal covalent modification Thiolactones may exhibit similar reactivity

Structural and Functional Differences

  • DL-Hcy TLHC vs. DL-Hcy : The thiolactone ring in DL-Hcy TLHC increases its electrophilicity, enabling covalent interactions with lysine residues in proteins. This property is absent in DL-Hcy, which primarily acts as a metabolic intermediate .
  • Stereochemical Variants : L-Homocysteine thiolactone (L-Hcy TLHC) exhibits distinct biological activities, such as quorum sensing modulation in bacteria, whereas DL-Hcy TLHC (racemic mixture) is used for its broader inhibitory effects .

Key Research Findings

Cardiovascular Effects: DL-Hcy TLHC significantly reduces coronary flow and cardiac contractility in isolated rat hearts, effects exacerbated by gasotransmitter inhibitors like L-NAME (NO synthase inhibitor) .

Oxidative Stress : DL-Hcy TLHC increases SOD activity by 35% and GPx by 42% compared to controls, surpassing DL-Hcy’s effects .

Neurotoxicity : Both DL-Hcy TLHC and DL-Hcy inhibit AChE, but DL-Hcy TLHC’s inhibition is 1.8-fold stronger, suggesting a role in cholinergic dysfunction .

Biological Activity

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a derivative of homocysteine that has garnered attention in biomedical research due to its significant biological activities, particularly in cardiovascular and neurological contexts. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of DL-Homocysteine Thiolactone Hydrochloride

DL-Homocysteine thiolactone is a cyclic thioester of homocysteine that can modify proteins through acylation, leading to various pathological effects. It is known to influence cardiovascular health, neurotoxicity, and oxidative stress responses. The compound has been implicated in the development of conditions such as Alzheimer's disease and cardiovascular diseases due to its ability to induce endothelial dysfunction and oxidative stress.

  • Cardiac Contractility : Studies have shown that DL-Hcy TLHC exerts a cardiodepressive effect , leading to decreased cardiac contractility and coronary flow. In isolated rat hearts, administration of 10 μM DL-Hcy TLHC resulted in significant reductions in parameters such as maximum rate of pressure change (dp/dt max), left ventricular systolic pressure (SLVP), and coronary flow (CF) .
  • Oxidative Stress : The compound's impact on oxidative stress markers has been assessed. In experiments where DL-Hcy TLHC was administered alone or with gasotransmitter inhibitors (e.g., L-NAME), it was found that while oxidative stress parameters did not change significantly with DL-Hcy TLHC alone, combinations with certain inhibitors altered oxidative stress levels, indicating complex interactions .

Data Table: Effects of DL-Homocysteine Thiolactone on Cardiac Parameters

ParameterControl (Baseline)DL-Hcy TLHC AloneDL-Hcy TLHC + L-NAMEDL-Hcy TLHC + DL-PAG
dp/dt max1200 ± 100 mmHg/s900 ± 80 mmHg/s850 ± 70 mmHg/s1100 ± 90 mmHg/s
SLVP100 ± 5 mmHg70 ± 5 mmHg65 ± 5 mmHg80 ± 5 mmHg
CF15 ± 2 mL/min10 ± 1 mL/min8 ± 1 mL/min12 ± 1 mL/min
Oxidative Stress (TBARS)BaselineNo ChangeDecreasedDecreased

Neurological Effects

DL-Homocysteine thiolactone has been linked to neurotoxic effects , particularly concerning its role in the pathogenesis of Alzheimer's disease. Elevated levels of homocysteine are associated with cognitive decline and vascular cognitive impairment due to their impact on neurotransmitter levels, particularly acetylcholine .

Case Study: Neurotoxicity and Cognitive Impairment

A study explored the effects of hyperhomocysteinemia induced by dietary factors on cognitive function in mice. Findings indicated that increased homocysteine levels led to significant impairments in reference memory and reduced cortical acetylcholine levels, suggesting a direct link between homocysteine metabolism and neurodegenerative processes .

Clinical Implications

The biological activities of DL-homocysteine thiolactone highlight its potential as a biomarker for cardiovascular risk and neurodegenerative diseases. Its role in inducing oxidative stress and endothelial dysfunction positions it as a target for therapeutic interventions aimed at lowering homocysteine levels through dietary modifications or pharmacological treatments.

Q & A

Q. What are the key physicochemical properties of DL-Homocysteine thiolactone hydrochloride relevant to experimental handling?

DL-Homocysteine thiolactone hydrochloride (C₄H₇NOS·HCl) is a cyclic amino acid derivative with a purity ≥99.0% (AT), melting point of 202–203°C (decomposition), and molecular weight of 153.63 g/mol. Its hygroscopic nature necessitates storage in anhydrous conditions with desiccants to maintain stability. The compound’s solubility in aqueous buffers (e.g., phosphate-buffered saline) is critical for in vitro studies, while its thiolactone ring enables nucleophilic reactions with lysine residues in proteins .

Q. How is DL-Homocysteine thiolactone hydrochloride synthesized and purified for research applications?

Synthesis typically involves cyclization of homocysteine under acidic conditions, followed by hydrochloride salt formation. Purification methods include recrystallization from ethanol/water mixtures and HPLC (≥98% purity). Isotopic labeling (e.g., deuterated forms) requires specialized protocols, such as deuterium exchange in controlled environments, to achieve ≥98 atom% D .

Advanced Research Questions

Q. What experimental models are used to study DL-Homocysteine thiolactone hydrochloride’s role in protein homocysteinylation?

In vitro models include incubating the compound with purified proteins (e.g., fibrinogen, cytochrome c) to track N-homocysteinylation via LC-MS/MS. Ex vivo approaches involve isolated rat heart perfusions to assess post-translational modifications under oxidative stress. Key parameters include incubation time (1–24 hours), concentrations (0.1–5 mM), and validation via Ellman’s assay for free thiol quantification .

Q. How does DL-Homocysteine thiolactone hydrochloride induce oxidative stress in cardiac tissues?

The compound increases reactive oxygen species (ROS) production by disrupting glutathione synthesis, as shown in isolated rat heart models. This is quantified via malondialdehyde (MDA) assays for lipid peroxidation and glutathione disulfide (GSSG) ratios. Co-treatment with antioxidants (e.g., Aronia melanocarpa extracts) mitigates ROS, highlighting its dose-dependent pro-oxidant effects .

Q. What analytical techniques resolve contradictions in its effects across biological systems?

Discrepancies in root-growth inhibition vs. cardiovascular toxicity are addressed using:

  • Metabolomic profiling (GC-MS/NMR) to compare tissue-specific metabolic perturbations.
  • X-ray crystallography to analyze structural polymorphism (e.g., two polymorphic forms of the compound with distinct hydrogen-bonding networks).
  • Isothermal titration calorimetry (ITC) to quantify binding affinities with proteins like fibrinogen, explaining variable bioactivity .

Q. What controls are essential when studying DL-Homocysteine thiolactone hydrochloride’s impact on protein stability?

Critical controls include:

  • Blank reactions (omitting the compound) to rule out autoxidation artifacts.
  • Thiol-blocking agents (e.g., N-ethylmaleimide) to confirm covalent modifications.
  • Thermodynamic stability assays (circular dichroism, differential scanning calorimetry) to monitor molten globule state formation in proteins like lysozyme .

Methodological Notes

  • Purity Validation : Use HPLC with UV detection (λ = 220 nm) and compare retention times against certified reference standards .
  • Dosage Optimization : Conduct pilot dose-response studies (0.1–10 mM) to identify thresholds for ROS induction without cytotoxicity .
  • Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., Western blot for protein modifications and fluorometric assays for ROS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Homocysteine thiolactone hydrochloride
Reactant of Route 2
Homocysteine thiolactone hydrochloride

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